N-(2-Naphthyl)glycine Hydrazide (MC 1415): Chemical Structure, Physicochemical Properties, and Antitubercular Profiling
N-(2-Naphthyl)glycine Hydrazide (MC 1415): Chemical Structure, Physicochemical Properties, and Antitubercular Profiling
Executive Summary
Tuberculosis (TB) remains a formidable global health challenge, heavily driven by the emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains. N-(2-Naphthyl)glycine hydrazide, designated in legacy literature as compound MC 1415, represents a highly potent class of synthetic antitubercular agents that leverage the proven hydrazide pharmacophore. This technical guide provides an in-depth analysis of its chemical structure, synthesis methodologies, physicochemical properties, and toxicological profile. It is designed for drug development professionals evaluating historical scaffolds for modern lead optimization and rational drug design.
Chemical Structure and Physicochemical Properties
The core architecture of N-(2-naphthyl)glycine hydrazide consists of a lipophilic 2-naphthyl ring covalently attached to a glycine backbone, which is functionalized at the C-terminus as a hydrazide (-CO-NH-NH₂).
Causality in Structural Design: The hydrazide moiety is not arbitrary; it is an essential antitubercular warhead. Much like the first-line drug isoniazid (INH), hydrazides act as prodrugs requiring enzymatic activation within the mycobacterium. Furthermore, the bulky, electron-rich 2-naphthyl group significantly increases the molecule's lipophilicity compared to simpler aliphatic hydrazides. This structural choice directly enhances the compound's passive diffusion through the highly lipoidal, mycolic acid-rich cell envelope of M. tuberculosis.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 2-(naphthalen-2-ylamino)acetohydrazide |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Appearance | Crystalline solid |
| Hydrogen Bond Donors | 3 (Secondary amine, Hydrazide -NH, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Amine nitrogen) |
| Solubility Profile | Soluble in DMSO; moderately soluble in ethanol; poorly soluble in water |
Synthesis Methodology
The synthesis of N-(2-naphthyl)glycine hydrazide is achieved through a controlled, two-step nucleophilic substitution and hydrazinolysis workflow.
Expertise & Experience in Reagent Selection: Ethyl chloroacetate is specifically chosen over highly reactive acyl chlorides to ensure the selective mono-alkylation of the sterically hindered 2-naphthylamine, thereby preventing unwanted over-alkylation or polymerization.
Protocol: Step-by-Step Synthesis Workflow
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Alkylation: Dissolve 1.0 equivalent of 2-naphthylamine and 1.2 equivalents of sodium acetate (acting as a mild acid scavenger) in absolute ethanol. Dropwise, add 1.1 equivalents of ethyl chloroacetate. Reflux the mixture for 6–8 hours to yield the intermediate, ethyl N-(2-naphthyl)glycinate.
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Intermediate Purification: Cool the reaction mixture, extract with ethyl acetate, wash with brine, and evaporate the solvent. Recrystallize the intermediate from ethanol.
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Hydrazinolysis: Dissolve the purified ester in absolute ethanol. Add an excess (3.0 equivalents) of 85% hydrazine hydrate. Reflux for 4–6 hours. The excess hydrazine drives the equilibrium toward complete amide bond formation.
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Crystallization: Cool the mixture to 4°C to precipitate the hydrazide. Filter under vacuum, wash with cold ethanol, and recrystallize to obtain chromatographically pure N-(2-naphthyl)glycine hydrazide.
Self-Validating Checkpoint: This synthesis is a self-validating system when monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The complete disappearance of the non-polar ester spot and the appearance of a highly polar, baseline-retained hydrazide spot confirms reaction completion. Final validation must include IR spectroscopy, confirming the shift of the C=O stretch from an ester (~1735 cm⁻¹) to a hydrazide (~1650–1680 cm⁻¹).
Caption: Two-step synthesis workflow of N-(2-naphthyl)glycine hydrazide.
Antitubercular Efficacy and Mechanism of Action
In vitro assays demonstrate that N-(2-naphthyl)glycine hydrazide is a potent inhibitor, completely halting the growth of M. tuberculosis H37Rv at a minimal inhibitory concentration (MIC) of 1 µg/mL in Youman's medium .
Mechanistic Causality: Because the compound shares the critical hydrazide functional group with isoniazid, it is hypothesized to follow a similar activation pathway. The prodrug is activated by the mycobacterial catalase-peroxidase enzyme (KatG), generating a highly reactive acyl radical. This radical forms a covalent adduct with NAD+, which subsequently acts as a potent competitive inhibitor of the enoyl-acyl carrier protein reductase (InhA). Inhibition of InhA halts the synthesis of mycolic acids, leading to cell wall disruption and mycobacterial death.
Caption: Proposed KatG-mediated activation and InhA inhibition pathway.
Toxicological and Mutagenicity Profiling (Ames Test)
A major bottleneck in the development of naphthyl-containing compounds is the risk of DNA intercalation and subsequent mutagenicity. Ramamurthy et al. rigorously evaluated this using the Ames Salmonella typhimurium reversion assay .
Protocol: S-9 Activated Ames Test
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Preparation of Top Agar: Melt agar containing trace amounts of histidine and biotin, maintaining it at 45°C.
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Metabolic Activation Mix: Prepare rat liver S-9 fraction supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.
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Inoculation: To the top agar, add 0.1 mL of S. typhimurium tester strain (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions), 0.5 mL of S-9 mix (or phosphate buffer for the direct test), and the test compound dissolved in DMSO (ranging from 0.1 to 1000 µ g/plate ).
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Plating and Incubation: Pour the mixture over minimal glucose agar plates. Incubate at 37°C for 48 hours.
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Scoring: Count the number of macroscopic His+ revertant colonies.
Self-Validating Checkpoint: The Ames assay is inherently self-validating through its control architecture. The assay is only deemed valid if the positive controls (e.g., 4-nitroquinoline-N-oxide for direct mutagenesis, and benzo(a)pyrene for S-9 activated mutagenesis) induce a statistically significant (>2-fold) increase in revertant colonies compared to the negative (DMSO vehicle) control, proving the bacteria and the S-9 enzymes are functionally active.
Causality in Toxicity Reduction: The compound failed to induce mutations at any concentration, confirming it is non-mutagenic. However, it exhibited direct cytotoxicity at high doses (500–1000 µ g/plate ). Crucially, the addition of the S-9 mix reduced this toxicity . This proves that mammalian hepatic cytochrome P450 enzymes actively detoxify or conjugate the naphthylglycine hydrazide into a less toxic, more water-soluble metabolite—a highly favorable pharmacokinetic trait for systemic drug administration.
Table 2: Mutagenicity and Toxicity Profile in S. typhimurium
| Concentration (µ g/plate ) | S-9 Metabolic Activation | Mutagenic Response | Cytotoxicity Observed |
| 0.1 – 100 | Absent | Negative | None |
| 500 – 1000 | Absent | Negative | High |
| 0.1 – 100 | Present | Negative | None |
| 500 – 1000 | Present | Negative | Significantly Reduced |
Conclusion
N-(2-naphthyl)glycine hydrazide (MC 1415) demonstrates a highly favorable intersection of potent antitubercular efficacy and an excellent safety profile. Its lack of mutagenicity, combined with the fact that mammalian hepatic enzymes actively detoxify the compound at high concentrations, positions this structural scaffold as a highly viable candidate for modern lead optimization against drug-resistant tuberculosis.
References
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Ramamurthy, B., Pai, S. B., & Ramakrishnan, T. (1985). Evaluation of mutagenicity of the antitubercular naphthylglycine hydrazides in Salmonella typhimurium. Journal of Biosciences, 9(1 & 2), 47-52. URL:[Link]
